5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline
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Overview
Description
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their versatile applications in various fields, including drug development and materials science. This compound is particularly interesting due to its unique structure, which incorporates both tetrazole and quinoxaline moieties, making it a valuable precursor for synthesizing nitrogen-enriched quinoxaline-based structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline typically involves the reaction of tetrazolo[1,5-a]quinoxaline with various reagents. One common method includes the reaction of tetrazolo[1,5-a]quinoxaline-5-oxide with carbanions of β-diketones and β-keto esters, resulting in the formation of enaminoketones and enamino esters . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, such as 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines .
Scientific Research Applications
5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its biological effects. For example, quinoxaline derivatives can inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinoxaline: A precursor to 5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline, it shares a similar core structure but lacks the oxo group.
1,2,3-Triazoloquinoxalines: These compounds are formed from the conversion of tetrazolo[1,5-a]quinoxalines and have similar applications in drug development and materials science.
Triazoloimidazoquinoxalines: Another class of compounds derived from tetrazolo[1,5-a]quinoxalines, known for their potential in medicinal chemistry.
Uniqueness
This compound is unique due to its incorporation of both tetrazole and quinoxaline moieties, providing a versatile platform for further functionalization and application in various fields. Its ability to serve as a precursor for nitrogen-enriched quinoxaline-based structures sets it apart from other similar compounds .
Properties
CAS No. |
61148-19-4 |
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Molecular Formula |
C8H5N5O |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
5-oxidotetrazolo[1,5-a]quinoxalin-5-ium |
InChI |
InChI=1S/C8H5N5O/c14-12-5-8-9-10-11-13(8)7-4-2-1-3-6(7)12/h1-5H |
InChI Key |
WAGKCTJMXXBKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=N3)C=[N+]2[O-] |
Origin of Product |
United States |
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